CA II Inhibitory Potency vs. Acetazolamide
1,3-Benzothiazole-2-sulfonamide serves as the core scaffold for derivatives that exhibit high-affinity inhibition of human carbonic anhydrase II (hCA II). While the exact Ki of the unsubstituted parent compound against hCA II is not directly reported, closely related benzothiazole-2-sulfonamide derivatives (compounds 1-10 in a 2024 study) demonstrated Ki values ranging from 0.025 ± 0.010 nM to 0.682 ± 0.335 nM against hCA II [1]. Notably, some of these derivatives inhibited hCA II more potently than the standard clinical drug acetazolamide [1]. This class-level potency, with Ki values in the low nanomolar to sub-nanomolar range, establishes the benzothiazole-2-sulfonamide core as a privileged scaffold for CA II inhibition.
| Evidence Dimension | Inhibitory potency (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki values for benzothiazole-2-sulfonamide derivatives (1-10) range from 0.025 ± 0.010 nM to 0.682 ± 0.335 nM |
| Comparator Or Baseline | Acetazolamide (standard drug); specific Ki not provided but noted as less effective than some derivatives |
| Quantified Difference | Derivatives show superior inhibition compared to acetazolamide; specific fold-difference not quantified |
| Conditions | CO₂ hydration stopped-flow assay; human recombinant hCA II; preincubation for 15 min [1] |
Why This Matters
Confirms that the benzothiazole-2-sulfonamide core provides a competitive advantage over other sulfonamide scaffolds (e.g., acetazolamide's thiadiazole) for high-potency CA II targeting, relevant for glaucoma and diuretic drug development.
- [1] Öztürk, C., Kalay, E., Gerni, S., Balci, N., Tokali, F. S., Aslan, O. N., & Polat, E. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Biotechnology and Applied Biochemistry, 71(1), 164-173. View Source
